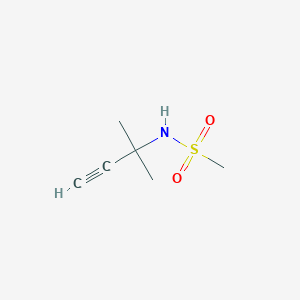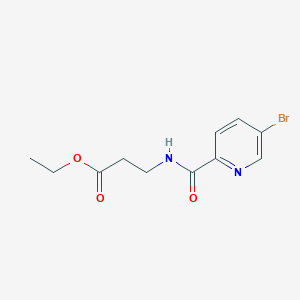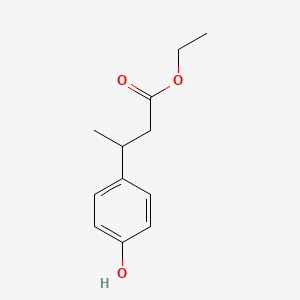
Ethyl 3-(4-hydroxyphenyl)butanoate
Vue d'ensemble
Description
Ethyl 3-(4-hydroxyphenyl)butanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Regioselective Synthesis Techniques : A study by Guanti et al. (1992) demonstrated a novel regioselective intramolecular hydroxyalkylation reaction to produce 1,8-dihydroxytetralins from 4-(3-hydroxyphenyl)-butanoates. This method highlights the compound's utility in creating specific chemical structures, which are essential in pharmaceutical synthesis (Guanti et al., 1992).
Building Block for Drug Synthesis : Ethyl (S)-4-chloro-3-hydroxy butanoate, a derivative of Ethyl 3-(4-hydroxyphenyl)butanoate, is used as a building block for hypercholesterolemia drugs. Jung et al. (2010) explored various microbial reductases to synthesize this compound, demonstrating its importance in developing cholesterol-lowering medications (Jung et al., 2010).
Polymer Chemistry Applications : Seebach and Züger (1982) investigated the depolymerization of Poly-(R)-3-hydroxy-butanoate to produce ethyl 3-hydroxy-butanoates, which are valuable synthetic building blocks. This study underlines the significance of this compound and its derivatives in polymer chemistry (Seebach & Züger, 1982).
Application in Material Synthesis : Tagle and Diaz (1998) conducted thermogravimetric analysis on poly (ester-carbonate)s and poly (ester-thiocarbonate)s derived from this compound. Their study offers insights into the thermal stability and decomposition of materials made from this compound, crucial for material science and engineering (Tagle & Diaz, 1998).
Synthesis of Antimycobacterial Agents : Raju et al. (2010) synthesized novel heterocycles using ethyl-3-oxo-4-(arylsulfanyl)butanoate, a related compound, and evaluated their efficacy as antimycobacterial agents. This indicates the potential of this compound derivatives in developing new tuberculosis treatments (Raju et al., 2010).
Innovative Methods in Organic Synthesis : The synthesis of 4-(1H-indol-3-yl)butanoic acid, transformed into ethyl 4-(1H-indol-3-yl)butanoate, was studied by Nazir et al. (2018). Their work illustrates the compound's role in creating novel indole-based scaffolds, contributing to advancements in organic chemistry (Nazir et al., 2018).
Environmental Applications : Delhaye et al. (2006) developed an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, emphasizing the environmental applications of this compound in cleaner chemical processes (Delhaye et al., 2006).
Propriétés
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDBGARLKWLHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
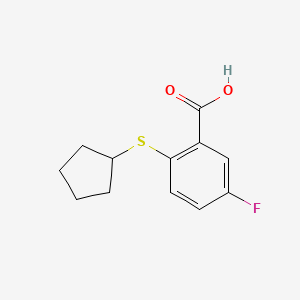

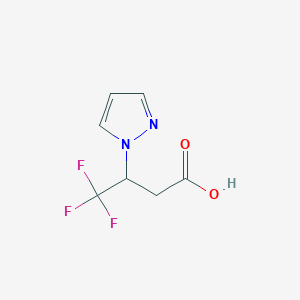
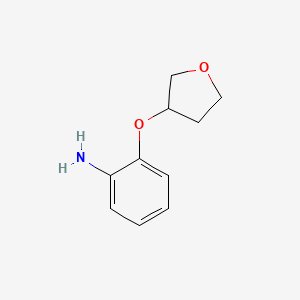
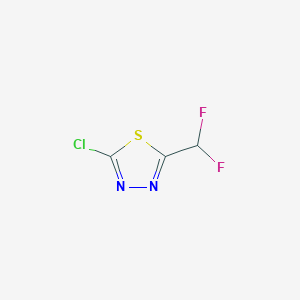
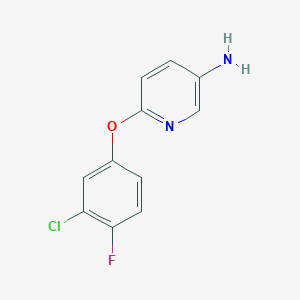
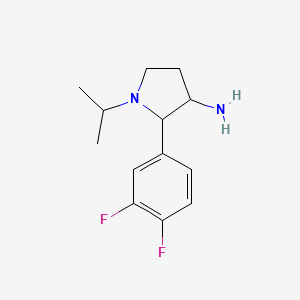
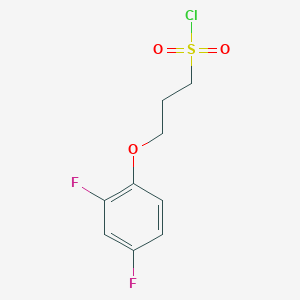
![1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1454416.png)

![2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1454418.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B1454419.png)
